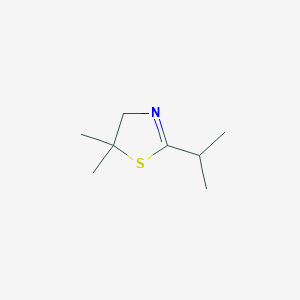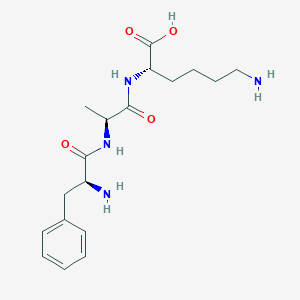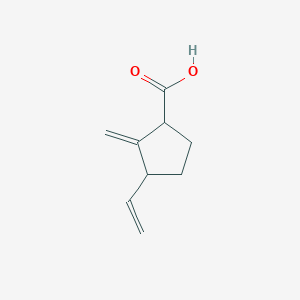
Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as 3-(2-methylenevinyl)cyclopentanecarboxylic acid or CPMA, and it is a cyclic unsaturated carboxylic acid. CPMA has been used in various fields of research, including medicinal chemistry, biochemistry, and molecular biology.
科学研究应用
CPMA has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including natural products and pharmaceuticals. CPMA derivatives have been synthesized and tested for their biological activities, such as anticancer, antimicrobial, and antiviral activities. CPMA has also been used as a ligand in metal-catalyzed reactions, such as cross-coupling reactions and cycloadditions.
作用机制
The mechanism of action of CPMA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. CPMA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. CPMA has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
生化和生理效应
CPMA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as DNA polymerase and RNA polymerase. CPMA has also been shown to inhibit the growth of cancer cells by inducing apoptosis. CPMA has been shown to have antiviral activity against HIV and herpes simplex virus. In addition, CPMA has been shown to have antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
One advantage of using CPMA in lab experiments is its unique properties, which make it a versatile building block for the synthesis of various compounds. CPMA derivatives have been synthesized and tested for their biological activities, which makes it a valuable tool in drug discovery. However, one limitation of using CPMA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research involving CPMA. One direction is the synthesis of new CPMA derivatives and testing them for their biological activities. Another direction is the development of new synthetic methods for CPMA and its derivatives. CPMA could also be used as a ligand in metal-catalyzed reactions, and further research in this area could lead to the development of new synthetic methodologies. Finally, CPMA could be used as a starting material for the synthesis of new materials with unique properties, such as polymers and nanoparticles.
合成方法
The synthesis of CPMA involves the reaction between cyclopentadiene and acrolein. This reaction yields a Diels-Alder adduct, which is then subjected to a retro-Diels-Alder reaction to produce CPMA. The reaction is carried out under acidic conditions, using a catalyst such as p-toluenesulfonic acid or sulfuric acid. The yield of CPMA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reactants.
属性
CAS 编号 |
108451-43-0 |
|---|---|
产品名称 |
Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene- |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
3-ethenyl-2-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(6(7)2)9(10)11/h3,7-8H,1-2,4-5H2,(H,10,11) |
InChI 键 |
FFHFXYHAGXQKOQ-UHFFFAOYSA-N |
SMILES |
C=CC1CCC(C1=C)C(=O)O |
规范 SMILES |
C=CC1CCC(C1=C)C(=O)O |
同义词 |
Cyclopentanecarboxylic acid, 3-ethenyl-2-methylene- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



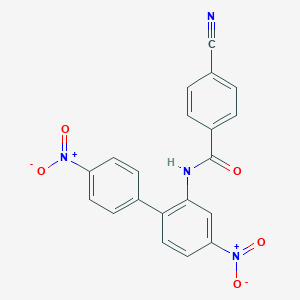
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
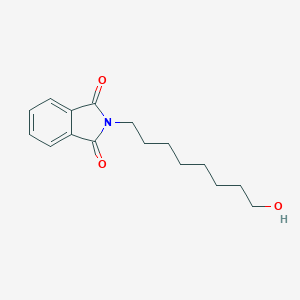

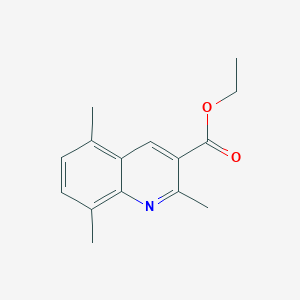
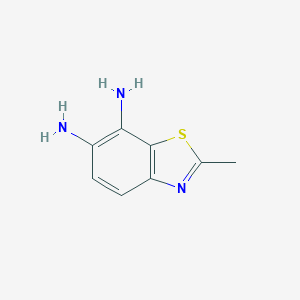
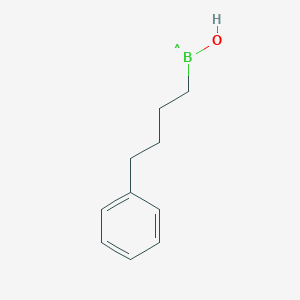
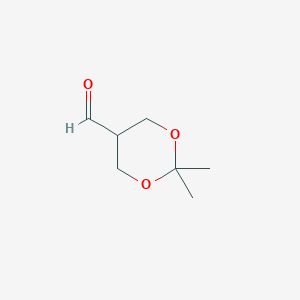
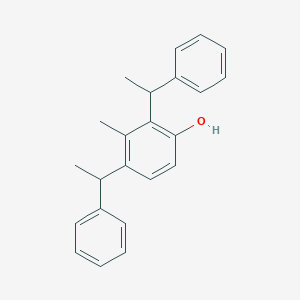
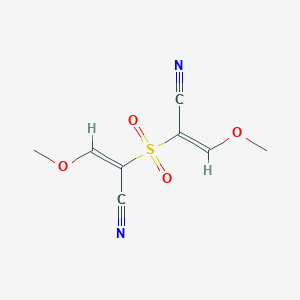
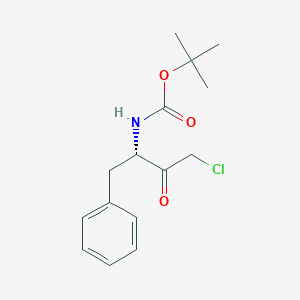
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
